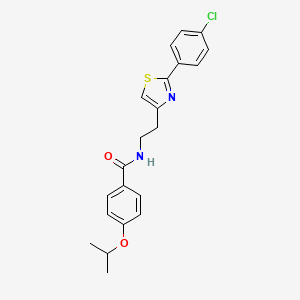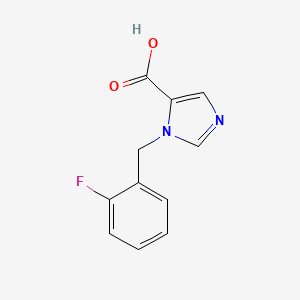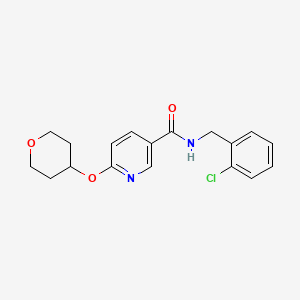
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-isopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-isopropoxybenzamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting diverse biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-isopropoxybenzamide” include a melting point of 90-93°C, a density of 1.215, and solubility in DMSO and ethanol . It is a solid and off-white in color .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2,4-Disubstituted thiazoles, including the compound , have been found to exhibit antimicrobial activities. For example, Arora et al. synthesized a series of 2,4-disubstituted thiazole derivatives and screened them for their in vitro antimicrobial activities against various bacteria and fungi .
Antifungal Activity
These compounds also show antifungal properties. They have been tested against various fungal strains and have shown promising results .
Anti-inflammatory Activity
2,4-Disubstituted thiazoles have been found to exhibit anti-inflammatory properties. This makes them potential candidates for the development of new anti-inflammatory drugs .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to exhibit antitumor and cytotoxic activities. For instance, Gulsory and Guzeldemirci synthesized a series of thiazole derivatives and reported their cytotoxicity activity on three human tumor cell lines .
Antidiabetic Activity
Thiazoles have been found to exhibit antidiabetic properties, making them potential candidates for the development of new antidiabetic drugs .
Antiviral Activity
Thiazoles have also been found to exhibit antiviral properties. This makes them potential candidates for the development of new antiviral drugs .
Antioxidant Activity
Thiazoles have been found to exhibit antioxidant properties. This makes them potential candidates for the development of new antioxidant drugs .
Neuroprotective Activity
Thiazoles have been found to exhibit neuroprotective properties. This makes them potential candidates for the development of new neuroprotective drugs .
Safety And Hazards
The safety data sheet for “N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-isopropoxybenzamide” indicates that it has a GHS07 signal word, which means it is a warning. The hazard statements include H315, H319, and H335, which suggest that it can cause skin irritation, serious eye irritation, and respiratory irritation .
Eigenschaften
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c1-14(2)26-19-9-5-15(6-10-19)20(25)23-12-11-18-13-27-21(24-18)16-3-7-17(22)8-4-16/h3-10,13-14H,11-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZMUYXSFWPIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-isopropoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2993746.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2993747.png)
![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone](/img/structure/B2993748.png)
![Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2993752.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxychromen-2-one](/img/structure/B2993754.png)

![1-[(4-Bromophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2993758.png)
amine hydrobromide](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2993761.png)




